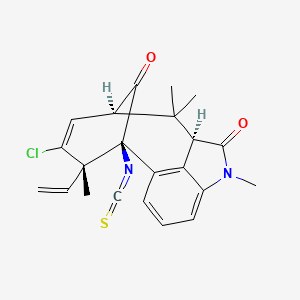

![molecular formula C17H18O5 B1248940 (2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B1248940.png)

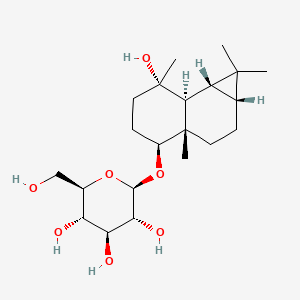

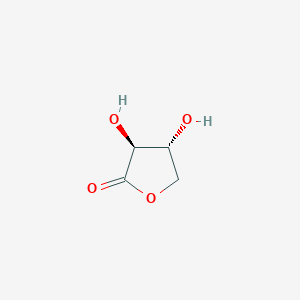

(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one is a natural product found in Guanomyces polythrix with data available.

Wissenschaftliche Forschungsanwendungen

Phytotoxicity Studies

A study by Macías et al. (2001) revealed that compounds including (2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one, isolated from the fungus Guanomyces polythrix, exhibit significant phytotoxic effects. These compounds inhibited radicle growth in weed seedlings and interacted with calmodulins from spinach and bovine brain, suggesting their potential as bioherbicides or in plant growth regulation research (Macías et al., 2001).

Marine Fungal Compounds and Biological Activity

Another study by Zhang et al. (2007) identified similar compounds from the marine alga-derived fungus Aspergillus niger. These compounds did not show significant cytotoxic effects against certain tumor cell lines but demonstrated weak antifungal activity and moderate DPPH scavenging activity. This suggests a potential role in antimicrobial and antioxidant research (Zhang, Li, & Wang, 2007).

Enzyme Interaction Studies

Research by Mata et al. (2003) explored the impact of phytotoxins from Guanomyces polytrix on calmodulin (CaM)-dependent enzymes. Compounds including (2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one inhibited the activation of cyclic nucleotide phosphodiesterase and nicotinamide adenine dinucleotide kinase in the presence of CaM. This indicates potential applications in studying CaM inhibitors and their role in cellular processes (Mata et al., 2003).

Chemical Synthesis and Characterization

There are several studies focused on the synthesis and characterization of similar naphthopyran compounds. Giles et al. (1994) described the stereoselective conversion of naphthalenic precursors into related naphthopyrans, contributing to the methodology of synthesizing these compounds for various applications (Giles, Green, Knight, Son, & Yorkea, 1994). Priestap (1986) conducted NMR spectroscopy on naphtho-γ-pyrones, providing important data for the structural elucidation of these compounds (Priestap, 1986).

Eigenschaften

Produktname |

(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one |

|---|---|

Molekularformel |

C17H18O5 |

Molekulargewicht |

302.32 g/mol |

IUPAC-Name |

(2S,3R)-5-hydroxy-6,8-dimethoxy-2,3-dimethyl-2,3-dihydrobenzo[g]chromen-4-one |

InChI |

InChI=1S/C17H18O5/c1-8-9(2)22-13-6-10-5-11(20-3)7-12(21-4)14(10)17(19)15(13)16(8)18/h5-9,19H,1-4H3/t8-,9+/m1/s1 |

InChI-Schlüssel |

DALYWWKMTCBVOR-BDAKNGLRSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H](OC2=CC3=CC(=CC(=C3C(=C2C1=O)O)OC)OC)C |

Kanonische SMILES |

CC1C(OC2=CC3=CC(=CC(=C3C(=C2C1=O)O)OC)OC)C |

Synonyme |

(2,3)-5-hydroxy-6,8-dimethoxy-2,3-dimethyl-2,3-dihydro-4H-naphtho(2,3-b)-pyran-4-one (2S,3R)-5-hydroxy-6,8-dimethoxy-2,3-dimethyl-2,3-dihydro-4H-naphtho(2,3-b)-pyran-4-one H-DDD-NP |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

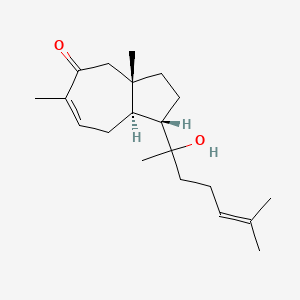

![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1248861.png)

![3-[[(1R,17E,30S,31R,32S)-14-[3,5-dihydroxy-7-[(2S,4R,5S,6R)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248862.png)

![2,5-Bis[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid](/img/structure/B1248875.png)

![[(2S,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B1248877.png)